molecular formula C10H16N5O14P3 B147903 GUANOSINE TRIPHOSPHATE CAS No. 139021-15-1

GUANOSINE TRIPHOSPHATE

Cat. No.: B147903
CAS No.: 139021-15-1
M. Wt: 523.18 g/mol
InChI Key: XKMLYUALXHKNFT-UUOKFMHZSA-N
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Properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N5O14P3/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMLYUALXHKNFT-UUOKFMHZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N5O14P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30235328
Record name Guanosine triphosphate
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Molecular Weight

523.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Guanosine triphosphate
Source Human Metabolome Database (HMDB)
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CAS No.

86-01-1, 36051-31-7, 56001-37-7
Record name GTP
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Record name Guanosine triphosphate
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Record name Guanosine-5'-Triphosphate
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Record name Guanosine 5'-(tetrahydrogen triphosphate)
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Record name Guanosine 5'-(disodium dihydrogen triphosphate)
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Record name GUANOSINE TRIPHOSPHATE
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Record name Guanosine triphosphate
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Chemical Reactions Analysis

Hydrolysis of Guanosine Triphosphate

The primary chemical reaction involving GTP is its hydrolysis:

GTP+H2OGDP+Pi\text{GTP}+\text{H}_2\text{O}\rightarrow \text{GDP}+\text{Pi}

This reaction is essential for energy transfer and signaling within cells. The hydrolysis process can be influenced by various factors, including the presence of proteins that facilitate the reaction.

Mechanisms of Hydrolysis

Recent studies have explored different mechanisms by which GTP hydrolysis occurs:

  • Dissociative Mechanism : In this mechanism, the bond between the γ-phosphate group and GDP is cleaved first, leading to the release of Pi. This pathway has been supported by molecular dynamics simulations showing lower activation energy barriers in certain conditions .

  • Associative Mechanism : Here, a water molecule forms a bond with the γ-phosphate before the bond with GDP is broken. This model suggests that GTP itself acts as a general base during hydrolysis .

  • Enzymatic Catalysis : Enzymes like Ras and elongation factor Tu (EF-Tu) play significant roles in facilitating GTP hydrolysis. For instance, in the Ras-GAP complex, the catalytic residue Gln61 has been shown to assist in proton transfer during the reaction, influencing the reaction's kinetics and energy profile .

Kinetic Studies and Energy Profiles

Kinetic studies have provided insights into the rates of GTP hydrolysis under different conditions. The observed rate constants for GTP hydrolysis are approximately 19 s1^{-1} at physiological temperatures .

Energy Barrier Analysis

The energy profiles of GTP hydrolysis reveal that:

  • The highest energy barriers correspond to enzyme regeneration rather than substrate cleavage.

  • The initial steps of substrate cleavage exhibit relatively low activation energies, indicating that these steps can occur rapidly compared to later stages .

These findings suggest that while the cleavage of GTP is essential, the subsequent regeneration of the enzyme is crucial for maintaining catalytic efficiency.

Diverse Reaction Pathways

Recent research highlights that multiple pathways exist for GTP hydrolysis depending on the specific enzyme context:

  • Glutamine-Assisted Mechanism : In wild-type Ras-GAP, glutamine plays a critical role in facilitating nucleophilic attack on the γ-phosphate .

  • Two-Water Mechanism : Mutations in Ras can lead to alternative pathways where two water molecules participate in the reaction, changing the dynamics of hydrolysis significantly .

Scientific Research Applications

Role in Protein Synthesis

GTP plays a crucial role in the initiation and elongation phases of protein synthesis in both prokaryotic and eukaryotic cells. Specifically, it is involved in the formation of the initiation complex for translation.

Case Study: Bacterial Protein Synthesis

  • Findings : GTP is essential for the binding of fMet-tRNA to the 30S ribosomal subunit, facilitating the formation of the initiation complex necessary for translation. Hydrolysis of GTP is believed to occur during the joining of the 30S and 50S ribosomal subunits, which forms the functional 70S ribosome .

Signal Transduction

GTPases are a family of hydrolase enzymes that bind to and hydrolyze GTP. They play significant roles in cellular signaling pathways.

Case Study: GTP Hydrolysis Mechanism

  • Findings : Research on Arl3-RP2 protein complexes demonstrated that GTP hydrolysis is critical for signal transduction mechanisms in visual phototransduction. The study utilized molecular dynamics simulations to elucidate the energy profiles of GTP hydrolysis, revealing insights into how mutations in GTPases can lead to diseases .

Neuroprotective Properties

Guanosine, derived from GTP, has been shown to possess neuroprotective effects in various neurological disorders.

Research Overview

  • Applications : Guanosine has been studied for its ability to reduce neuroinflammation and oxidative stress in conditions such as ischemic stroke and Alzheimer's disease. It promotes neuronal survival and differentiation through activation of intracellular signaling pathways .
Condition Effect of Guanosine
Ischemic StrokeReduces neuroinflammation
Alzheimer’s DiseaseProtects neurons from apoptosis
Parkinson’s DiseaseEnhances neuroprotection

Muscle Regeneration

Recent studies have indicated that GTP can enhance myogenic differentiation, suggesting its potential therapeutic applications in muscle regeneration.

Case Study: Myogenic Cell Differentiation

  • Findings : In vitro experiments showed that extracellular GTP upregulates key myogenic factors in human muscle precursor cells, promoting differentiation and exosome release . This suggests a paracrine signaling role where guanosine-based molecules influence surrounding cells.

Cancer Research

GTP is implicated in cancer biology, particularly regarding metabolic pathways linked to oncogenes like MYC.

Research Insights

  • Findings : In small cell lung cancer (SCLC), elevated levels of GTP were associated with chemoresistance. The study demonstrated that GTP depletion affected ribosome biogenesis, linking metabolic processes to cancer cell survival under therapeutic stress .

Therapeutic Applications

GTP analogs are being explored as potential therapeutic agents due to their ability to stabilize protein-nucleotide interactions.

Comparison with Similar Compounds

  • Adenosine-5’-triphosphate (ATP)
  • Cytidine-5’-triphosphate (CTP)
  • Uridine-5’-triphosphate (UTP)

Comparison:

Guanosine-5’-triphosphate is a versatile and essential compound in both biological and industrial contexts, making it a subject of extensive research and application.

Q & A

Q. What experimental approaches are commonly used to study GTP’s role in cellular signaling pathways?

GTP’s involvement in signaling is typically investigated using GTPase activity assays (e.g., colorimetric/microplate-based methods) to quantify hydrolysis rates . Structural studies, such as X-ray crystallography or cryo-EM, are employed to resolve GTP-bound conformations of proteins like G-proteins or small GTPases (e.g., Rab family) . For dynamic cellular processes, fluorescence resonance energy transfer (FRET) sensors track GTP-binding states in real time .

Q. How can researchers design experiments to validate GTP’s regulatory role in secondary cell wall (SCW) biosynthesis in plants?

Key methodologies include:

  • Transgenic overexpression/knockdown models (e.g., PagRabE1b in Populus) to assess phenotypic changes in SCW thickness and lignin content via histochemical staining (e.g., phloroglucinol-HCl) and microscopy .
  • qRT-PCR to measure expression of SCW-related genes (NAC, MYB, CESA4/7) .
  • Monosaccharide quantification (HPLC or GC-MS) to analyze glucose, xylose, and arabinose levels in cell walls .

Advanced Research Questions

Q. How do GTPases like PagRabE1b coordinate programmed cell death (PCD) and autophagosome formation during xylem differentiation?

  • Flow cytometry with Annexin V-FITC/PI staining quantifies apoptotic cells in xylem protoplasts .
  • Autophagy markers (e.g., ATG8d1, ATG8f2) are monitored via qRT-PCR or immunoblotting to link GTPase activity to autophagosome accumulation .
  • Contradiction alert : While PagRabE1b overexpression in Populus enhances PCD, Arabidopsis RabE1d knockdown reduces cell viability, suggesting species-specific regulatory mechanisms .

Q. What strategies resolve discrepancies in GTP-dependent signaling data across different experimental systems?

  • Cross-species validation : Compare GTPase function in model organisms (e.g., Arabidopsis vs. Populus) using conserved gene orthologs .
  • Contextual controls : Account for tissue-specific GTPase expression (e.g., xylem vs. phloem) using laser-capture microdissection and single-cell RNA-seq .
  • Biochemical reconstitution : Test GTPase activity in vitro (e.g., liposome-based assays) to isolate confounding cellular factors .

Q. How can researchers integrate multi-omics data to map GTP’s role in metabolic networks?

  • Transcriptomics : Co-expression networks (e.g., WGCNA) identify GTP-linked pathways (e.g., SCW biosynthesis) .
  • Proteomics : Affinity purification-mass spectrometry (AP-MS) reveals GTPase interactors (e.g., vesicle trafficking proteins) .
  • Metabolomics : Stable isotope labeling tracks GTP-derived metabolites (e.g., GDP-mannose) in nucleotide sugar pathways .

Methodological Guidance

Q. What statistical frameworks are optimal for analyzing GTPase-related phenotypic variability in transgenic plants?

  • Mixed-effects models account for biological replicates and environmental variables (e.g., growth chamber conditions) .
  • Principal component analysis (PCA) reduces dimensionality in omics datasets to highlight GTP-correlated pathways .
  • Student’s t-test or ANOVA (with Bonferroni correction) compares SCW thickness or gene expression between WT and transgenic lines .

Q. How to optimize protocols for GTP analog use in kinetic studies?

  • Non-hydrolyzable analogs (e.g., GTPγS) stabilize active protein conformations for structural studies .
  • Fluorescent analogs (e.g., BODIPY-GTP) enable live-cell imaging of GTP-binding dynamics .
  • Dose-response curves determine analog efficacy while minimizing off-target effects .

Data Interpretation and Contradictions

Q. Why do conflicting results arise when studying GTPase roles in vesicle trafficking vs. cytoskeletal remodeling?

  • Compartmentalization : GTPases may have dual roles depending on subcellular localization (e.g., plasma membrane vs. Golgi) .
  • Temporal regulation : Transient GTPase activation during specific growth phases (e.g., xylem maturation) may not be captured in endpoint assays .

Q. How to address variability in GTPase expression levels across tissue types?

  • Normalization : Use housekeeping genes (e.g., Actin) validated for specific tissues (e.g., xylem vs. phloem) in qRT-PCR .
  • Spatial profiling : Combine in situ hybridization with promoter-GUS fusions to map expression patterns .

Tables for Key Findings

GTPase Function Experimental Evidence Reference
PagRabE1bEnhances SCW thickness and PCDOE lines show 10–23% thicker cell walls; upregulated NAC/MYB genes and apoptotic cells
RabG3bPromotes autophagosome formationIncreased autolysosome-like structures in xylem; higher ATG8 expression
ROP11Regulates cortical microtubule dynamicsInteraction with MIDD1 triggers microtubule disassembly in Arabidopsis

Retrosynthesis Analysis

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Feasible Synthetic Routes

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